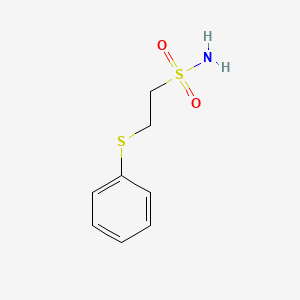

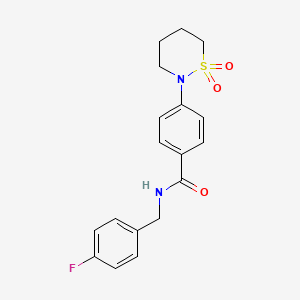

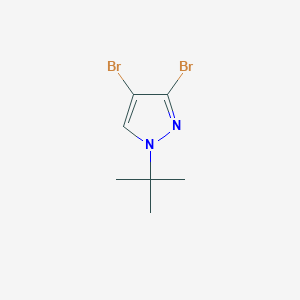

![molecular formula C16H15N3OS2 B2697055 (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone CAS No. 1112279-76-1](/img/structure/B2697055.png)

(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from similar compounds. For instance, the molecular structure of ethyl 4-methoxymethyl-6-methyl-3- (1 H -pyrrol-1-yl)thieno [2,3- b ]pyridine-2-carboxylate was determined by X-ray diffraction analysis .Chemical Reactions Analysis

Reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno [2,3- b ]pyridines afford a number of substituted 3- (1 H -pyrrol-1-yl)thieno [2,3- b ]pyridines . The possibility of the reaction and the yield of the product are determined by the character of a substituent in position 2 of thieno [2,3- b ]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a compound with a similar structure has a melting point of 265–266 °C .Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Quantum Chemistry Calculations

- Thieno[2,3-b]pyridine derivatives, which include compounds structurally similar to (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone, have been studied for their electronic absorption, excitation, and fluorescence properties. These studies in various solvents revealed interesting dual fluorescence with weak charge transfer separation. Quantum chemistry calculations support these findings, highlighting the influence of methyl/alkyl substitution in the pyridyl-thiophene ring on electronic properties (Al-Ansari, 2016).

Antiproliferative Properties and Solubility Enhancement

- Investigations into the solubility of thieno[2,3-b]pyridine derivatives, a class including the compound of interest, show their potential as antiproliferative agents. Strategies to improve their solubility, such as attaching a morpholine moiety, have been explored. This alteration significantly enhanced water solubility, although with reduced activity against cancer cells (Zafar et al., 2018).

Diversity in Biological Activities

- The thieno[2,3-b]pyridine scaffold, as found in the compound of interest, is significant in medicinal chemistry due to its diverse biological activities. This scaffold's derivatives have been discovered as new types of cytotoxic agents with selectivity against certain tumorigenic cell lines, demonstrating the potential for therapeutic applications (Hayakawa et al., 2004).

Potential in Nonlinear Optical Properties

- Some thieno[2,3-b]pyridine derivatives have been investigated for their second-order nonlinear optical (NLO) properties. These studies suggest that specific structural modifications in the thieno[2,3-b]pyridine framework could enhance NLO properties, indicating potential applications in photonics and optoelectronics (Li et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(19-8-10-21-11-9-19)14-13(18-6-1-2-7-18)12-4-3-5-17-15(12)22-14/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUOBIYPEBUTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

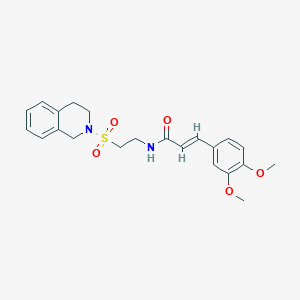

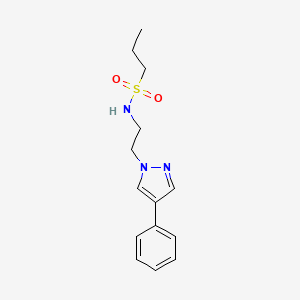

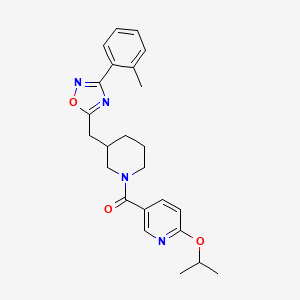

![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)

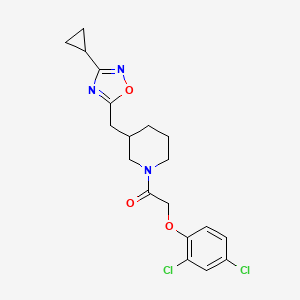

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)